Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dihydropyrimidinone core, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate typically involves a multi-step process. One common method is the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is catalyzed by acids such as Hf(OTf)4 and can be performed under solvent-free conditions to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of task-specific ionic liquids (TSILs) as catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The dihydropyrimidinone core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate can be compared to other dihydropyrimidinone derivatives:
Similar Compounds: 3,4-dihydropyrimidin-2(1H)-one, 3,4-dihydropyrimidin-2(1H)-thione.
Biological Activity
Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound exhibiting notable biological activities due to its unique structural components. This article delves into its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O5, with a molecular weight of approximately 317.2967 g/mol. The compound features a benzoate moiety linked to a pyrimidine derivative through an acetylamino group, which is crucial for its biological activity .
The biological activity of this compound is largely attributed to the presence of the pyrimidine ring, known for its diverse pharmacological properties. Pyrimidine derivatives have been associated with various therapeutic effects, including:
- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties.
- Antitumor Activity : The structural components may interact with cellular mechanisms involved in cancer proliferation and apoptosis.
- Enzyme Inhibition : this compound may inhibit specific enzymes critical for metabolic pathways .
In Vitro Studies
Research involving in vitro assays has demonstrated that this compound interacts with various biological targets. For example, molecular docking simulations have suggested potential binding affinities with enzymes such as carbonic anhydrases (CAs), which play a role in physiological processes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key features of related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Alogliptin | Pyrimidine derivative | DPP-IV inhibitor used in diabetes treatment |
Uracil | Nucleobase | Integral role in nucleic acids |
5-Fluorouracil | Anticancer agent | Fluorinated pyrimidine analog used in chemotherapy |
This comparison highlights the potential applications of this compound that are not fully explored by other compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrimidine compounds to evaluate their biological activities. For instance:
- Antimicrobial Studies : A study assessed the antibacterial properties of various pyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Another investigation explored the cytotoxic effects of similar compounds on cancer cell lines. The findings suggested that modifications to the pyrimidine structure could enhance antitumor efficacy .
- Enzyme Inhibition Profiling : Research has demonstrated that certain derivatives can selectively inhibit carbonic anhydrases involved in tumorigenesis. This suggests potential therapeutic applications in oncology .
Properties
CAS No. |
4113-91-1 |
---|---|
Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
ethyl 4-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H15N3O5/c1-2-23-14(21)10-3-5-11(6-4-10)16-13(20)9-18-8-7-12(19)17-15(18)22/h3-8H,2,9H2,1H3,(H,16,20)(H,17,19,22) |
InChI Key |
YAIFJZRMKDMIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC(=O)NC2=O |
Origin of Product |
United States |
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